molecular formula C8H12BClN2O2 B13452179 (2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid

(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid

Cat. No.: B13452179
M. Wt: 214.46 g/mol
InChI Key: QGYTZWNJASRTTI-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(tert-Butyl)-4-chloropyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Properties

Molecular Formula

C8H12BClN2O2

Molecular Weight

214.46 g/mol

IUPAC Name

(2-tert-butyl-4-chloropyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H12BClN2O2/c1-8(2,3)7-11-4-5(9(13)14)6(10)12-7/h4,13-14H,1-3H3

InChI Key

QGYTZWNJASRTTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C(C)(C)C)(O)O

Origin of Product

United States

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